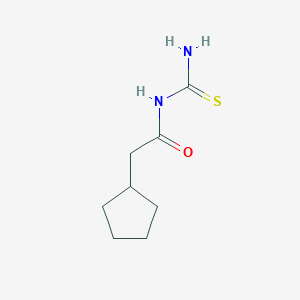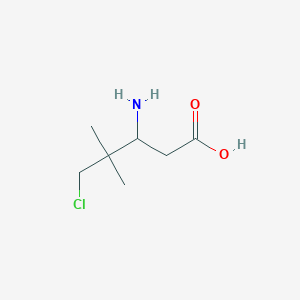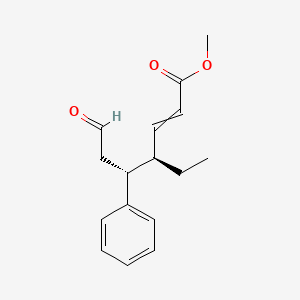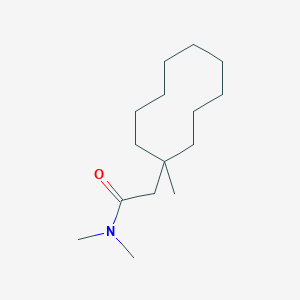
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is an organic compound with a unique structure that includes a cyclodecyl ring substituted with a methyl group and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide can be synthesized through the reaction of 1-methylcyclodecanol with dimethylamine and acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide bond. The general reaction scheme is as follows:
Starting Materials: 1-methylcyclodecanol, dimethylamine, acetic anhydride.
Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:
Reactant Mixing: Continuous mixing of 1-methylcyclodecanol, dimethylamine, and acetic anhydride.
Reaction Control: Maintaining optimal temperature and pressure conditions.
Product Isolation: Using distillation columns for separation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-2-(1-methylcyclodecyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its polar nature.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The acetamide moiety plays a crucial role in binding to active sites, while the cyclodecyl ring provides steric effects that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the cyclodecyl ring.
N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an acetamide.
N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a cyclodecyl ring.
Uniqueness
N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is unique due to its cyclodecyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required, such as in drug design and catalysis.
Propriétés
Numéro CAS |
823213-79-2 |
|---|---|
Formule moléculaire |
C15H29NO |
Poids moléculaire |
239.40 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1-methylcyclodecyl)acetamide |
InChI |
InChI=1S/C15H29NO/c1-15(13-14(17)16(2)3)11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3 |
Clé InChI |
IGVDKJBYEWYCDV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCCCCCC1)CC(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Trimethylstannyl)ethenyl]heptan-2-one](/img/structure/B14223240.png)
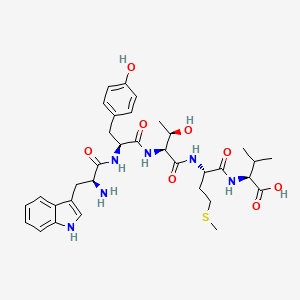
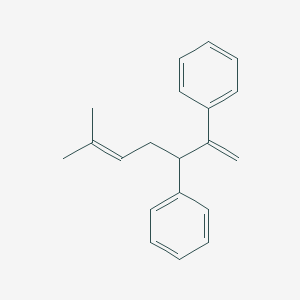
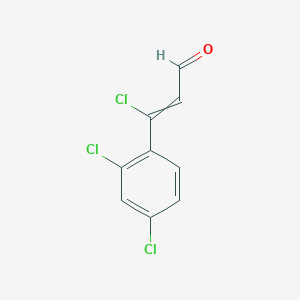
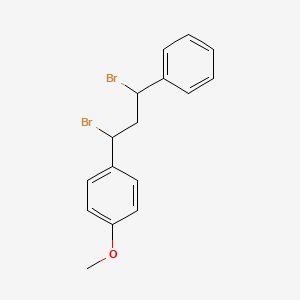
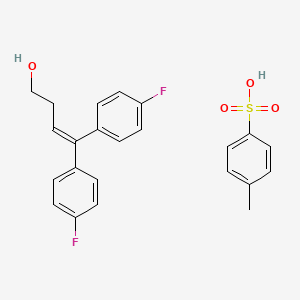
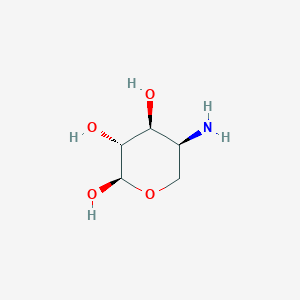
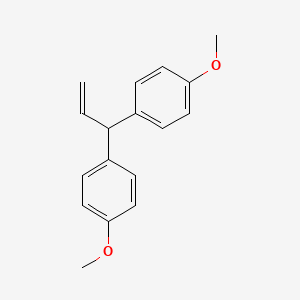
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
![2-(2-Bromo-2,2-difluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B14223296.png)
